

Application Notes: Methyl 4-methylpentanoate as a Chemical Intermediate in Organic Synthesis

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Compound of Interest

Compound Name: Methyl 4-methylpentanoate

Cat. No.: B153156

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Methyl 4-methylpentanoate**, also known as methyl isocaproate, is an organic compound classified as a fatty acid methyl ester.^[1] With its characteristic fruity odor, it finds applications as a flavoring and fragrance agent.^[1] However, its utility extends significantly into the realm of organic synthesis, where it serves as a versatile chemical intermediate. Its ester functionality allows for a variety of transformations, making it a valuable building block for constructing more complex molecules in the pharmaceutical, agrochemical, and materials science industries.^{[1][2]} This document provides detailed application notes and experimental protocols for its synthesis and use in key chemical transformations.

Physicochemical and Spectroscopic Data

The fundamental properties of **Methyl 4-methylpentanoate** are summarized below. This data is crucial for its handling, reaction setup, and characterization.

Table 1: Physicochemical Properties of **Methyl 4-methylpentanoate**

Property	Value	Source
CAS Number	2412-80-8	[1]
Molecular Formula	C ₇ H ₁₄ O ₂	[1]
Molecular Weight	130.18 g/mol	[1]
Appearance	Colorless liquid with a sweet, pineapple-like odor	[1]
Density	0.888 g/mL @ 25 °C	[3][4]
Refractive Index	1.404 @ 20 °C	[4]
Flash Point	39.44 °C	[4]
Solubility	Soluble in alcohol and most fixed oils; insoluble in water	[1]
IUPAC Name	methyl 4-methylpentanoate	[1]

| SMILES | CC(C)CCC(=O)OC |[1] |

Table 2: Spectroscopic Data for **Methyl 4-methylpentanoate**

Spectroscopic Technique	Characteristic Peaks
¹ H NMR (CDCl ₃)	δ (ppm): ~3.67 (s, 3H, -OCH ₃), ~2.23 (t, 2H, -CH ₂ CO ₂ -), ~1.60 (m, 1H, -CH(CH ₃) ₂), ~1.51 (m, 2H, -CH ₂ CH(CH ₃) ₂), ~0.90 (d, 6H, -CH(CH ₃) ₂)
¹³ C NMR (CDCl ₃)	δ (ppm): ~174.4 (C=O), ~51.4 (-OCH ₃), ~33.8 (-CH ₂ CO ₂ -), ~33.4 (-CH ₂ CH(CH ₃) ₂), ~27.8 (-CH(CH ₃) ₂), ~22.4 (-CH(CH ₃) ₂)

| IR Spectroscopy (liquid film) | ν (cm⁻¹): ~2957 (C-H stretch), ~1740 (C=O ester stretch), ~1467 (C-H bend), ~1170 (C-O stretch) |

Applications in Organic Synthesis

Methyl 4-methylpentanoate is a key starting material for synthesizing a range of organic compounds. The ester group can be readily converted into other functionalities, providing access to alcohols, carboxylic acids, and other esters.

- **Reduction to Alcohols:** The ester can be reduced to the corresponding primary alcohol, 4-methyl-1-pentanol. This alcohol is a valuable intermediate itself, used in the synthesis of plasticizers and other specialty chemicals.
- **Hydrolysis to Carboxylic Acids:** Hydrolysis of the ester regenerates the parent carboxylic acid, 4-methylpentanoic acid. This reaction is fundamental for synthetic routes where the ester group is used as a protecting group for the carboxylic acid.^[1]
- **Transesterification:** The methyl ester can be converted to other esters (e.g., ethyl, butyl) by reacting it with different alcohols in the presence of a catalyst.^[1] This is a common strategy to modify the physical properties (like boiling point or solubility) of the molecule.
- **Grignard and Organolithium Reactions:** While not as common as reduction or hydrolysis, esters can react with organometallic reagents to form tertiary alcohols, providing a pathway for carbon-carbon bond formation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of **Methyl 4-methylpentanoate** and its subsequent use as a chemical intermediate.

Protocol 1: Synthesis of Methyl 4-methylpentanoate via Fischer Esterification

This protocol describes the synthesis from 4-methylpentanoic acid and methanol using an acid catalyst, a classic Fischer esterification.^{[1][5]}

Table 3: Reaction Parameters for Fischer Esterification

Parameter	Value
Reactants	4-Methylpentanoic Acid, Methanol
Catalyst	Concentrated Sulfuric Acid (H ₂ SO ₄)
Solvent	Methanol (used in excess)
Temperature	Reflux (~65 °C)
Reaction Time	2-4 hours

| Typical Yield | 90-95%[\[6\]](#) |

Materials and Equipment:

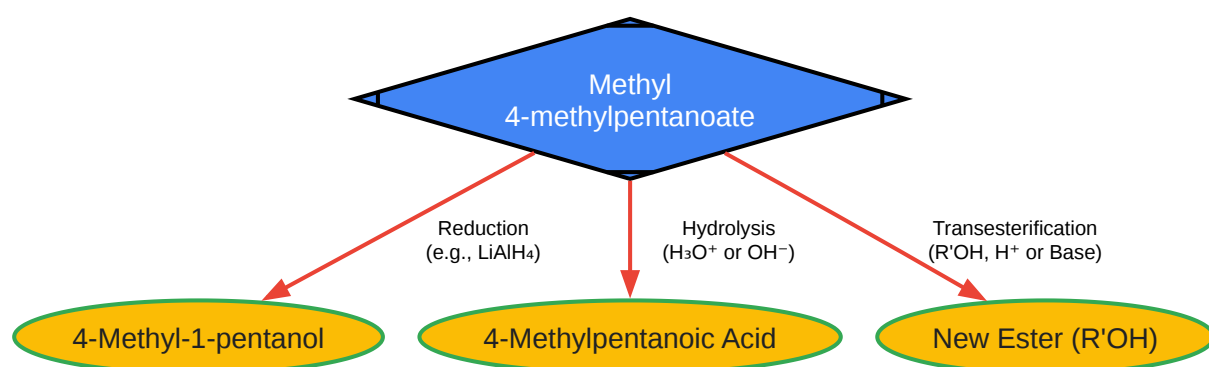
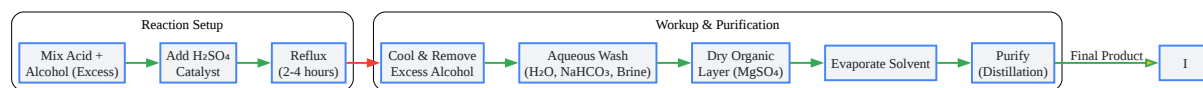
- Round-bottom flask (100 mL)
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel (250 mL)
- 4-methylpentanoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H₂SO₄)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator

Procedure:

- To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-methylpentanoic acid (e.g., 11.6 g, 0.1 mol).
- Add an excess of anhydrous methanol (e.g., 50 mL).
- While stirring, slowly and cautiously add concentrated sulfuric acid (e.g., 1 mL) to the mixture.^[6]
- Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.^[6]
- Maintain the reflux with stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.

Workup and Purification:

- Remove the excess methanol using a rotary evaporator.^[6]
- Dissolve the residue in diethyl ether or ethyl acetate (e.g., 100 mL) and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, until effervescence ceases), and finally with brine (1 x 50 mL).^[6]
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude **Methyl 4-methylpentanoate**.
- The product can be further purified by fractional distillation if necessary.



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